1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine
Description
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with a benzenesulfonyl group at position 1 and an iodine atom at position 2. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), making it a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C13H9IN2O2S |
|---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-6-7-15-8-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H |
InChI Key |
LTDXLVOKBTWMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CN=C3)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolo[3,2-c]pyridine derivative and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the sulfonylation process. The reaction mixture is typically heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
- Structure : Differs from the target compound in the position of the iodine substituent (position 2 vs. 3).
- Properties : The positional isomerism may alter electronic properties and binding interactions. For example, iodine at position 2 could sterically hinder interactions with biological targets compared to position 3.
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine
- Structure : Chlorine substituent at position 6 instead of iodine at position 3.
- Properties : Chlorine’s smaller atomic radius and lower leaving-group ability reduce reactivity in cross-coupling reactions compared to iodine.
- Biological Activity : Chlorinated derivatives are primarily used as intermediates; however, antiproliferative effects are common in this class .
1-(Benzenesulfonyl)-4-bromo-2-iodo-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolo[2,3-b]pyridine core with bromine (position 4) and iodine (position 2).
- Properties : The [2,3-b] isomer exhibits different electronic effects due to fused ring orientation. Bromine enhances halogen bonding but is less reactive in coupling than iodine .
Heterocyclic Analogues with Modified Cores
Benzofuro[3,2-c]quinoline Derivatives
- Structure : Features a fused furan ring instead of pyrrole.
- Biological Activity: Demonstrates anticancer (e.g., renal and melanoma cell line inhibition) and neuroprotective activities .
Chromeno[3,2-c]pyridine Derivatives
- Structure : Oxygen-containing chromene ring fused to pyridine.
- Biological Activity : Selective MAO-B and cholinesterase inhibition (e.g., IC50 values in the micromolar range for MAO-B) .
- Comparison : The chromene ring introduces polar oxygen atoms, altering solubility and target specificity compared to sulfonyl- and iodine-substituted pyrrolo compounds.
Functional Group Variations
Sulfonyl Group Modifications
Halogen Substituents
- Iodine vs. Bromine/Chlorine : Iodine’s large size and polarizability improve leaving-group ability in cross-coupling reactions, critical for synthesizing complex drug candidates. Bromine and chlorine are less reactive but offer cost advantages .
Biological Activity
1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine (CAS No. 877060-49-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antiviral activities, and presents relevant data from various studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-c]pyridine core, which is known for its diverse biological activities. The introduction of a benzenesulfonyl and iodo group enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | TBD |
| This compound | HepG2 (liver cancer) | TBD |
| This compound | MCF-7 (breast cancer) | TBD |
| This compound | PC-3 (prostate cancer) | TBD |
While specific IC values for this compound are still being determined, related studies indicate a promising trend in antitumor efficacy .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Pyrrolo[3,4-c]pyridine derivatives have demonstrated activity against viruses such as Herpes simplex and Polio . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxicity of various pyrrolo derivatives against multiple cancer cell lines. Compounds similar to this compound exhibited significant activity, indicating that structural modifications could enhance potency .
- Mechanistic Insights : Research has suggested that pyrrolo compounds can induce apoptosis in cancer cells by activating intrinsic pathways and disrupting cell cycle progression . This mechanism is crucial for developing effective anticancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo compounds often correlates with their structural features. Modifications in the sulfonyl group or the positioning of the iodine atom can significantly influence their pharmacological profile. For instance:
- Iodine Substitution : Enhances electrophilicity, potentially increasing interaction with nucleophilic sites in proteins.
- Sulfonyl Group : Contributes to solubility and may facilitate binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
